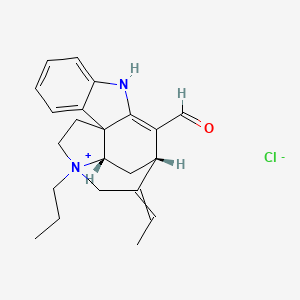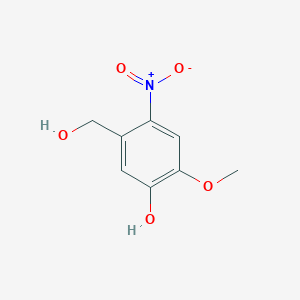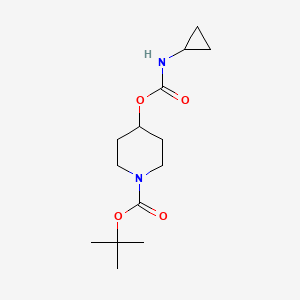![molecular formula C12H20ClN3O B1653716 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride CAS No. 1909327-75-8](/img/structure/B1653716.png)
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Overview
Description
“4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H20ClN3O and a molecular weight of 257.76 . It is a derivative of oxadiazole, a heterocyclic compound containing nitrogen, which has been the center of attention for their high therapeutic values .
Chemical Reactions Analysis
The specific chemical reactions involving “4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride” are not mentioned in the available resources. Oxadiazole derivatives, in general, are known to participate in a variety of reactions due to their versatile chemical structure .Physical And Chemical Properties Analysis
The compound is reported to have a molecular weight of 257.76 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved resources.Scientific Research Applications
Oxadiazole Derivatives in Medicinal Chemistry
Oxadiazoles, including the 1,3,4-oxadiazole moiety, exhibit a broad spectrum of bioactivities due to their unique structural features. These compounds have been extensively researched for their potential in treating various diseases, thanks to their ability to interact with different enzymes and receptors through multiple weak interactions. The research has highlighted oxadiazole derivatives' roles across a range of therapeutic areas, including anticancer, antifungal, antibacterial, and anti-inflammatory applications, among others. This underlines the potential of compounds like "4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride" in contributing to the development of new medicinal agents (Verma et al., 2019).
Piperidine Derivatives and Cytochrome P450 Enzyme Inhibition
Piperidine derivatives play a crucial role in the pharmacokinetics of drugs, particularly through their interaction with Cytochrome P450 (CYP) enzymes. These interactions are pivotal in understanding drug metabolism and potential drug-drug interactions. The selectivity and potency of chemical inhibitors, including those based on the piperidine structure, against various CYP isoforms are essential for the safe and effective use of pharmaceutical compounds, suggesting a research interest in piperidine derivatives for modulating drug metabolism and enhancing therapeutic efficacy (Khojasteh et al., 2011).
Biological Applications Beyond Drug Development
The chemical versatility of oxadiazole and piperidine compounds extends beyond traditional pharmaceuticals into areas such as material science, where their unique properties are harnessed for developing new materials with potential applications in various industries. This includes the development of chemosensors, highlighting the adaptability of these compounds in responding to environmental or analytical challenges through molecular design (Sharma et al., 2022).
properties
IUPAC Name |
3-cyclobutyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-2-10(3-1)12-14-11(16-15-12)8-9-4-6-13-7-5-9;/h9-10,13H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKWXTKRVKRHGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)CC3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride | |
CAS RN |
1909327-75-8 | |
| Record name | Piperidine, 4-[(3-cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909327-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Bis[4-(2,2-diphenylethenyl)phenyl]anthracene](/img/structure/B1653633.png)






![Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester](/img/structure/B1653646.png)



![N-[1-(4-Chlorophenyl)ethyl]-2-methoxyacetamide](/img/structure/B1653651.png)

